molecular formula C16H18F3N3O2 B2682069 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 2034397-91-4

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2682069
CAS No.: 2034397-91-4
M. Wt: 341.334
InChI Key: QXKZXMSVSXKJMR-UHFFFAOYSA-N
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Description

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H18F3N3O2 and its molecular weight is 341.334. The purity is usually 95%.
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Biological Activity

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrrole ring and a trifluoromethyl group, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H18F3N3OC_{15}H_{18}F_3N_3O, and it has a molecular weight of approximately 321.32 g/mol. The structural components include:

  • Pyrrole Ring : Contributes to the compound's electron-donating properties.
  • Hydroxy Group : Enhances solubility and may participate in hydrogen bonding.
  • Trifluoromethyl Group : Increases lipophilicity and can influence the compound's interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as α-glucosidase, which is crucial for carbohydrate metabolism. Studies have shown that similar urea derivatives exhibit significant inhibition against α-glucosidase, suggesting potential applications in managing Type II diabetes mellitus (T2DM) .
  • Receptor Interaction : The compound may bind to various cellular receptors, influencing signal transduction pathways related to cell proliferation and apoptosis. This interaction could be vital for therapeutic applications in cancer treatment .

Biological Activity Studies

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

CompoundBiological ActivityIC50 (µM)Reference
1α-glucosidase Inhibition4.87
2HDAC Inhibition26
3Antitumor Activity49.85

Case Studies

  • Anti-Diabetic Activity : A study on diphenyl urea derivatives demonstrated that compounds with similar structural motifs exhibited potent α-glucosidase inhibitory activity, with IC50 values ranging from 2.14 µM to over 100 µM. This suggests that our compound may also have significant anti-diabetic properties due to its structural similarities .
  • Cancer Therapeutics : Research into HDAC inhibitors indicates that compounds like 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(trifluoromethyl)phenyl urea could modulate gene expression by altering histone acetylation status, which is crucial in cancer biology . The ability to induce apoptosis in cancer cells was noted in similar compounds, indicating a promising avenue for further exploration.

Properties

IUPAC Name

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-22-9-3-6-13(22)14(23)7-8-20-15(24)21-12-5-2-4-11(10-12)16(17,18)19/h2-6,9-10,14,23H,7-8H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKZXMSVSXKJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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